2-(tert-Butyl)-6-methoxynaphthalene
Overview
Description
“2-(tert-Butyl)-6-methoxynaphthalene” is a chemical compound likely containing a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2-(tert-Butyl)” and “6-methoxy” parts suggest substitutions at the 2nd and 6th positions of the naphthalene core .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where a tert-butyl group and a methoxy group are introduced onto the naphthalene core . The exact conditions and reagents would depend on the specific synthesis route .Molecular Structure Analysis
The molecular structure would likely feature a planar naphthalene core with the tert-butyl and methoxy groups adding steric bulk and electronic effects . The exact structure would need to be confirmed using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo further electrophilic aromatic substitution reactions, oxidation reactions, or other transformations depending on the conditions . The tert-butyl group could also potentially undergo elimination reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would likely be influenced by the naphthalene core and the substituent groups. For example, tert-butyl groups are known to increase hydrophobicity . The exact properties would need to be determined experimentally .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-tert-butyl-6-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPCADEYPTDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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